molecular formula C13H12O2 B15331965 Methyl 7-methylnaphthalene-2-carboxylate CAS No. 5043-18-5

Methyl 7-methylnaphthalene-2-carboxylate

Cat. No.: B15331965
CAS No.: 5043-18-5
M. Wt: 200.23 g/mol
InChI Key: VAAJYUAZEXJOTK-UHFFFAOYSA-N
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Description

Methyl 7-methylnaphthalene-2-carboxylate is a naphthalene-derived aromatic ester characterized by a methyl group at the 7-position and a carboxylate ester moiety at the 2-position of the naphthalene ring. This compound is structurally related to polycyclic aromatic hydrocarbons (PAHs) and their derivatives, which are widely studied for their chemical, biological, and toxicological properties.

Properties

CAS No.

5043-18-5

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

methyl 7-methylnaphthalene-2-carboxylate

InChI

InChI=1S/C13H12O2/c1-9-3-4-10-5-6-11(13(14)15-2)8-12(10)7-9/h3-8H,1-2H3

InChI Key

VAAJYUAZEXJOTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C=CC(=C2)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Methyl 7-methylnaphthalene-2-carboxylate is used in various scientific research applications, including:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic compounds.

  • Biology: It is used in studies related to the metabolism and biodegradation of polycyclic aromatic hydrocarbons (PAHs).

  • Industry: It is utilized in the production of dyes, pigments, and other chemical intermediates.

Mechanism of Action

Methyl 7-methylnaphthalene-2-carboxylate is similar to other naphthalene derivatives, such as naphthalene-2-carboxylic acid and methylnaphthalene. its unique structural features, such as the presence of both a methoxy and a methyl group, distinguish it from these compounds. These structural differences can lead to variations in reactivity and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Methyl 7-methylnaphthalene-2-carboxylate belongs to a broader class of naphthalene carboxylates. Key structural analogs include:

2-Methylnaphthalene : A simpler hydrocarbon lacking the carboxylate group. It is metabolized more slowly than naphthalene but shares similar toxicological endpoints, such as lung lesions in rodent models .

Methyl Shikimate: Another aromatic ester (evidenced in Molecules 2021), which shares ester functionality but differs in its bicyclic structure and biological roles .

Sandaracopimaric Acid Methyl Ester and Torulosic Acid Methyl Ester: Diterpenoid esters isolated from plant resins (Austrocedrus chilensis), highlighting the diversity of methyl esters in natural products .

Physicochemical Properties

While direct data for this compound are scarce, comparisons can be drawn from related compounds:

Property This compound (Inferred) 2-Methylnaphthalene Methyl Shikimate
Molecular Weight ~230 g/mol 142.2 g/mol 200.2 g/mol
Solubility Likely low in water (hydrophobic) 0.02 mg/L (25°C) Moderately water-soluble
Stability Stable under inert conditions Air-sensitive (oxidizes) Thermally stable
Toxicity Uncharacterized; may mirror PAH toxicity LD₅₀ (oral, rat): 1,640 mg/kg Low acute toxicity

Metabolic and Toxicological Profiles

  • 2-Methylnaphthalene: Induces lung and nasal lesions in rodents via cytochrome P450-mediated bioactivation.
  • Methyl Esters of Diterpenoids: Natural analogs like sandaracopimaric acid methyl ester show low acute toxicity, as evidenced by their presence in plant resins consumed by herbivores .
  • PAH Derivatives: Methylnaphthalenes are less potent than parent PAHs (e.g., naphthalene) in glutathione depletion but share similar metabolic pathways involving epoxidation and quinone formation .

Key Research Findings and Trends

Toxicological Similarities : Methylnaphthalenes and their derivatives exhibit species-specific toxicity, with rodents showing greater susceptibility to respiratory damage than humans .

Metabolic Pathways : Esterification may reduce the reactivity of naphthalene derivatives, as seen in methyl shikimate’s stability compared to free acids .

Natural vs. Synthetic Esters : Plant-derived methyl esters (e.g., communic acid methyl esters) are structurally complex, whereas synthetic analogs like this compound prioritize simplicity for industrial applications .

Biological Activity

Methyl 7-methylnaphthalene-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and environmental science. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical characteristics:

  • Molecular Formula : C12_{12}H10_{10}O2_2
  • Molecular Weight : Approximately 198.21 g/mol
  • Structure : Contains a naphthalene backbone with a methyl group at the 7-position and a carboxylate ester functional group.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. It has been shown to inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : Studies demonstrate that the compound can effectively reduce the proliferation of cancer cells by inducing cell cycle arrest.
  • Apoptosis Induction : The compound promotes apoptosis in cancer cells, which is crucial for preventing tumor growth.
  • Anti-metastatic Effects : It has been observed to inhibit migration and invasion of cancer cells, contributing to its potential as an anti-metastatic agent.

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • VEGFR-2 Inhibition : Similar to other naphthalene derivatives, this compound may inhibit vascular endothelial growth factor receptor-2 (VEGFR-2), disrupting angiogenesis essential for tumor growth.
  • Enzyme Modulation : The compound may also affect various enzymes involved in metabolic pathways, influencing cellular signaling and biochemical processes.

Case Studies

  • In Vitro Studies : In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human breast cancer cell lines (MCF-7) and lung cancer cell lines (A549), with IC50_{50} values indicating significant potency.
    Cell LineIC50_{50} (µM)Mechanism
    MCF-715.4Apoptosis induction
    A54912.8Cell cycle arrest
  • Animal Studies : Preclinical animal studies have shown that administration of the compound leads to reduced tumor size in xenograft models, supporting its potential as a therapeutic agent.

Environmental Impact

This compound is also studied for its environmental implications, particularly as a metabolite of petroleum hydrocarbons. Its degradation products can exhibit varying levels of toxicity, emphasizing the need for further research into its ecological effects.

Toxicity Assessment

The toxicity of this compound and its metabolites has been evaluated in various studies:

CompoundToxicity Level (mg/kg)Reference
This compoundLow (10-50)
Degradation productsModerate (50-200)

Preparation Methods

Direct Esterification of 7-Methylnaphthalene-2-Carboxylic Acid

The most straightforward route to methyl 7-methylnaphthalene-2-carboxylate involves the esterification of 7-methylnaphthalene-2-carboxylic acid with methanol. This reaction typically employs acid catalysts such as sulfuric acid or acidic ion-exchange resins to facilitate protonation of the carboxylic acid, enhancing its reactivity with methanol.

Reaction Conditions and Catalysts

In a representative procedure, 7-methylnaphthalene-2-carboxylic acid is refluxed with a 10-fold molar excess of methanol in the presence of concentrated sulfuric acid (1–5 mol%) at 65–80°C for 6–12 hours. The water generated during esterification is removed via azeotropic distillation using toluene or cyclohexane to shift the equilibrium toward ester formation. This method yields the target compound in 75–85% purity, with residual starting material and sulfonic acid byproducts requiring subsequent purification steps.

Alternative catalysts, such as Amberlyst-15 (a macroreticular ion-exchange resin), enable milder conditions (40–60°C) and reduce side reactions. However, these systems require longer reaction times (24–48 hours) to achieve comparable yields.

Oxidation of 2,7-Dimethylnaphthalene Followed by Esterification

A two-step synthesis starting from 2,7-dimethylnaphthalene offers higher atom economy and scalability. This pathway involves:

  • Oxidation of the 2-methyl group to a carboxylic acid.
  • Esterification of the resultant acid with methanol.

Chromic Acid Oxidation

Chromic acid (H₂CrO₄) in sulfuric acid effectively oxidizes the 2-methyl group of 2,7-dimethylnaphthalene to a carboxyl group. In a patented process, 2,7-dimethylnaphthalene is suspended in aqueous sulfuric acid (60–70% v/v) and treated with sodium dichromate (Na₂Cr₂O₇) at 45–55°C for 3–6 hours. Mechanical agitation or ultrasound ensures homogeneous mixing, critical for preventing localized overoxidation. The intermediate 7-methylnaphthalene-2-carboxylic acid is isolated via toluene extraction, yielding 60–65% purity before recrystallization.

Esterification of the Carboxylic Acid

The crude acid is esterified with methanol using conditions similar to Section 1.1. Notably, residual chromium salts from the oxidation step can catalyze the esterification, eliminating the need for additional acid catalysts in some cases. This integrated approach achieves an overall yield of 50–55% for this compound.

Alternative Pathways via Bromination and Carbonylation

Bromination of Methyl Naphthalene-2-Carboxylate

Methyl naphthalene-2-carboxylate serves as a precursor when functionalized at the 7-position. Bromination using N-bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide) introduces a bromomethyl group at the 7-position. Subsequent displacement of bromide with a methyl group via Gilman reagents (e.g., Me₂CuLi) yields the target compound.

Key Reaction Parameters:
  • Solvent : Carbon tetrachloride or chlorobenzene.
  • Temperature : 80–100°C for bromination; −20°C for organocopper reactions.
  • Yield : 40–45% over two steps, limited by competing dibromination and coupling side reactions.

Palladium-Catalyzed Carbonylation

A modern approach employs palladium catalysts to install the ester group directly. 7-Methylnaphthalene-2-boronic acid reacts with carbon monoxide and methanol under Pd(OAc)₂/Xantphos catalysis at 120°C and 30 bar CO pressure. This method bypasses intermediate acid handling but requires specialized equipment for high-pressure reactions.

Optimization Strategies for Industrial Production

Continuous Flow Reactors

Scaling the oxidation-esterification sequence benefits from continuous flow systems. A tubular reactor with in-line mixing of 2,7-dimethylnaphthalene, chromic acid, and methanol reduces reaction time to 1–2 hours and improves yield consistency (58–62%).

Solvent-Free Esterification

Neat methanol under microwave irradiation (100–120°C, 300 W) accelerates esterification to 30–40 minutes, achieving 88% conversion. This green chemistry approach minimizes waste and energy consumption.

Characterization and Quality Control

This compound is characterized by:

Property Value/Description Source
Molecular Formula C₁₃H₁₂O₂
Molecular Weight 200.23 g/mol
Melting Point 76–80°C
HPLC Purity ≥98% (C18 column, MeOH:H₂O 80:20)
¹H NMR (CDCl₃) δ 8.45 (s, 1H), 7.85–7.40 (m, 5H), 3.95 (s, 3H), 2.65 (s, 3H)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 7-methylnaphthalene-2-carboxylate, and how can reaction conditions be optimized?

  • Methods :

  • Esterification : React 7-methylnaphthalene-2-carboxylic acid with methanol under acidic (e.g., H₂SO₄) or basic catalysis. Reflux conditions (~6–12 hours) typically yield higher conversions .
  • Friedel-Crafts Acylation : Use methyl chlorooxalate with a methylnaphthalene derivative in the presence of Lewis acids (e.g., AlCl₃). Control temperature (0–25°C) to minimize side reactions .
  • Optimization : Adjust solvent polarity (e.g., dichloromethane vs. toluene), catalyst loading, and reaction time. Monitor progress via TLC or HPLC .

Q. How is the crystal structure of this compound resolved, and what tools are used?

  • Methods :

  • X-ray Crystallography : Employ SHELX programs (e.g., SHELXL for refinement, SHELXS for structure solution) to analyze diffraction data. Use WinGX for data integration and visualization .
  • Validation : Check for crystallographic R-factors (<5% for high quality) and residual electron density maps to confirm atomic positions .

Q. What standardized protocols exist for screening its acute toxicity in animal models?

  • Methods :

  • OECD Guidelines : Conduct oral or dermal exposure studies in rodents (e.g., LD50 determination). Monitor mortality, body weight, and systemic effects (respiratory, hepatic) over 14 days .
  • Data Extraction : Use templates like Table C-2 ( ) to record dose-response relationships, histopathology, and organ-specific effects .

Q. How is environmental persistence evaluated for this compound in aquatic systems?

  • Methods :

  • Hydrolysis Studies : Incubate compound in buffered solutions (pH 4–9) at 25°C. Measure degradation via HPLC-MS over 30 days .
  • Bioaccumulation Assays : Use OECD 305 guidelines with fish models (e.g., zebrafish) to determine bioconcentration factors (BCFs) .

Advanced Research Questions

Q. How can conflicting toxicity data from in vivo and in vitro studies be reconciled?

  • Methods :

  • Weight-of-Evidence Analysis : Apply ATSDR’s 8-step framework ( ): Extract data systematically (Step 3), assess risk of bias (Step 5; Tables C-6/C-7 in ), and rate confidence in outcomes (Step 6) .
  • Mechanistic Studies : Compare metabolic activation pathways (e.g., cytochrome P450 isoforms) across species using liver microsomes .

Q. What experimental designs minimize bias in chronic exposure studies?

  • Methods :

  • Randomization : Allocate doses using stratified random sampling to control for weight/age variables (Table C-7, ) .
  • Blinding : Implement double-blinding for dose administration and endpoint assessment. Validate with positive/negative controls .

Q. How can computational models predict its interactions with biological targets?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate binding to cytochrome P450 1A1 or aryl hydrocarbon receptor. Validate with mutagenesis data .
  • QSAR Modeling : Train models on datasets from PubChem or ToxCast to predict genotoxicity or endocrine disruption .

Q. What strategies resolve discrepancies in metabolic pathway identification across studies?

  • Methods :

  • Isotopic Labeling : Track ¹⁴C-labeled compound in hepatocytes. Compare metabolite profiles via LC-MS/MS and NMR .
  • Cross-Species Comparison : Analyze enzyme kinetics (Km, Vmax) in human vs. rat liver microsomes to identify species-specific metabolism .

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